Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-
Description
Historical and Structural Context of Oxetanes
Oxetane compounds constitute a distinctive class of four-membered heterocyclic organic molecules characterized by the presence of three carbon atoms and one oxygen atom within their ring structure. The parent compound, oxetane, possesses the molecular formula C₃H₆O and represents the fundamental structural motif from which numerous derivatives have been developed. The term "oxetane" encompasses any organic compound containing the characteristic four-membered oxetane ring, establishing a broad classification system for these heterocyclic structures.
The structural foundation of oxetanes involves a four-membered ring configuration that imparts significant ring strain to these molecules, fundamentally influencing their chemical reactivity and physical properties. This ring strain, while creating synthetic challenges, also provides opportunities for unique chemical transformations and applications. The geometry of the oxetane ring features specific bond angles and conformational characteristics that distinguish it from other cyclic ether systems. Research has demonstrated that oxetanes exhibit distinct conformational preferences, with the ring displaying varying degrees of puckering depending on substitution patterns.
Computational studies have revealed important structural parameters for oxetane derivatives, particularly those bearing 3,3-disubstitution patterns. These investigations have shown that oxetane rings exhibit characteristic widening of exocyclic carbon-carbon-carbon bond angles and demonstrate measurable degrees of ring puckering. The conformational impact of oxetane incorporation extends beyond the immediate ring system, influencing the rotational preferences of attached carbon chains and creating distinct spatial arrangements that differ significantly from linear alkyl substituents.
Significance of Substituted Oxetanes in Modern Chemistry
The importance of substituted oxetanes in contemporary chemical research stems from their remarkable combination of structural uniqueness and practical utility across multiple disciplines. Modern synthetic chemistry has recognized oxetane derivatives as valuable building blocks that offer access to previously unexplored chemical space while providing solutions to specific challenges in drug design and materials development.
In medicinal chemistry applications, oxetane motifs have emerged as particularly valuable structural elements due to their ability to modulate multiple molecular properties simultaneously. Research has demonstrated that oxetane incorporation can significantly enhance aqueous solubility while maintaining or improving metabolic stability profiles. Studies have shown that oxetane-containing compounds often exhibit increased polarity compared to their alkyl analogs, leading to favorable pharmacokinetic properties. The unique three-dimensional structure of oxetanes contributes to their effectiveness as structural modifications, providing steric bulk without substantial increases in molecular weight or lipophilicity.
The biological significance of oxetane-containing compounds has been extensively documented through the identification of numerous natural products bearing this structural motif. More than 600 different oxetane-containing compounds have been identified in nature, produced by various microorganisms and found in marine invertebrates and algae. These natural products demonstrate diverse biological activities, including antineoplastic, antiviral, and antifungal properties, with confidence levels ranging from 81 to 99 percent for various therapeutic applications.
Synthetic methodology development for oxetane derivatives has advanced significantly, with researchers developing numerous strategies for constructing these challenging ring systems. Traditional approaches have included cyclization reactions such as the Paternò–Büchi reaction and diol cyclization methods. More recent developments have focused on carbon-carbon bond forming cyclization strategies, which have emerged as powerful approaches for preparing highly substituted oxetane derivatives. These synthetic advances have enabled the preparation of enantioenriched oxetanes and structures containing suitable functionality for further derivatization.
Overview of 3-[(cyclohexyloxy)methyl]-3-ethyloxetane (Chemical Abstracts Service 483303-25-9)
The specific compound 3-[(cyclohexyloxy)methyl]-3-ethyloxetane represents a notable example of advanced oxetane substitution patterns, incorporating both alkyl and ether functionalities within its molecular architecture. This compound, identified by Chemical Abstracts Service number 483303-25-9, possesses the molecular formula C₁₂H₂₂O₂ and exhibits a molecular weight of 198.30 grams per mole. The structural complexity of this derivative exemplifies the sophistication achievable in modern oxetane synthesis and demonstrates the potential for creating highly functionalized four-membered ring systems.
The molecular structure of 3-[(cyclohexyloxy)methyl]-3-ethyloxetane features geminal substitution at the 3-position of the oxetane ring, incorporating both an ethyl group and a cyclohexyloxymethyl substituent. This substitution pattern creates a quaternary carbon center within the oxetane ring, significantly influencing the conformational properties and chemical behavior of the molecule. The presence of the cyclohexyloxy group introduces additional conformational complexity through the chair-boat equilibrium of the cyclohexane ring system, creating dynamic structural features that may impact the compound's physical and chemical properties.
Physical property data for 3-[(cyclohexyloxy)methyl]-3-ethyloxetane indicates a boiling point of 266 degrees Celsius and a density of 0.97 grams per cubic centimeter. The compound exhibits a flash point of 93 degrees Celsius, reflecting the influence of the ether functionality on its thermal properties. These physical characteristics demonstrate the substantial impact of the cyclohexyloxy substitution on the compound's behavior compared to simpler oxetane derivatives.
The synthetic accessibility of 3-[(cyclohexyloxy)methyl]-3-ethyloxetane has been demonstrated through established preparative methods, with the compound being available from multiple commercial suppliers. The synthesis of this particular oxetane derivative typically involves intramolecular cyclization strategies, commonly employing Williamson ether synthesis approaches. These synthetic routes require careful optimization of reaction conditions, including temperature control and appropriate solvent selection, to achieve satisfactory yields and product purity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Chemical Abstracts Service Number | 483303-25-9 | |
| Boiling Point | 266°C | |
| Density | 0.97 g/cm³ | |
| Flash Point | 93°C |
Research applications of 3-[(cyclohexyloxy)methyl]-3-ethyloxetane span multiple areas of chemical investigation, reflecting the versatility inherent in substituted oxetane systems. The compound serves as a valuable research tool for studying structure-activity relationships in heterocyclic chemistry and provides opportunities for investigating the influence of specific substitution patterns on oxetane reactivity. The availability of this compound enables systematic studies of oxetane behavior in various chemical environments and supports the development of new synthetic methodologies based on four-membered ring chemistry.
The structural features of 3-[(cyclohexyloxy)methyl]-3-ethyloxetane position it as an important model compound for understanding the effects of bulky substituents on oxetane ring systems. The combination of alkyl and ether functionalities within a single molecule provides insights into the interplay between different structural elements and their collective influence on molecular properties. This understanding contributes to the broader development of oxetane-based molecular design strategies and informs future synthetic targets in this important class of heterocyclic compounds.
Properties
IUPAC Name |
3-(cyclohexyloxymethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJGYJIPXMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461919 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483303-25-9 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis via Halide Intermediate
This method adapts intramolecular Williamson reactions for oxetane formation, followed by etherification with cyclohexanol.
- Step 1 : Synthesize 3-ethyl-3-(chloromethyl)oxetane (ECMO) via substitution of trimethylolpropane with HCl, followed by NaOH treatment (as described in).
- Step 2 : React ECMO with cyclohexanol in the presence of a base (e.g., KOH or NaH) to substitute the chloride with a cyclohexyloxy group.
- Solvent: Tetrahydrofuran (THF) or dichloromethane.
- Temperature: 0–25°C for substitution.
- Catalyst: Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
Yield : Analogous substitutions (e.g., ethyl oxalyl chloride with amines) report yields of 45–99% under optimized conditions.
Cyclic Carbonate Intermediate Route
This approach utilizes dimethyl carbonate (DMC) to form a cyclic carbonate, which is subsequently opened by cyclohexanol.
- Step 1 : React trimethylolpropane with DMC to form a cyclic carbonate intermediate.
- Step 2 : Treat the intermediate with cyclohexanol under basic conditions to introduce the cyclohexyloxy group via nucleophilic ring-opening.
- Temperature: 100–200°C for carbonate formation.
- Base: NaOH or K2CO3 for ring-opening.
Advantages : Avoids hazardous halides and aligns with industrial scalability.
Carbamide-Catalyzed Synthesis
The patent describes a novel method using carbamide compounds to catalyze oxetane formation from diols.
- Step 1 : Prepare a diol precursor with ethyl and hydroxymethyl groups (e.g., 3-ethyl-3-(hydroxymethyl)oxetane, EHMO).
- Step 2 : React EHMO with cyclohexanol in the presence of carbamide (e.g., urea) and a catalyst (e.g., ZnCl2) to form the ether linkage.
- Catalyst: ZnCl2 or SnCl4.
- Solvent: Polar aprotic solvents (e.g., DMF).
Yield : Comparable carbamide-mediated reactions achieve ~45–70% efficiency.
Comparative Analysis of Methods
*Yields extrapolated from analogous reactions.
Critical Reaction Parameters
- Solvent Choice : THF and dichloromethane are optimal for nucleophilic substitutions.
- Base Selection : Triethylamine minimizes side reactions in chloride substitutions.
- Catalyst Efficiency : ZnCl2 enhances carbamide-mediated etherification.
Chemical Reactions Analysis
Cationic Ring-Opening Polymerization
The oxetane ring undergoes cationic polymerization under acidic conditions. For example:
-
Catalysts : Boron trifluoride diethyl etherate (BF₃·Et₂O) or photo-acid generators (PAGs) like diaryliodonium salts.
-
Mechanism : Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack by adjacent ether oxygen atoms.
-
Outcome : Linear or branched polyethers with glass transition temperatures (Tg) dependent on substituent bulk.
| Conditions | Product | Molecular Weight (Mn) | Tg (°C) | Reference |
|---|---|---|---|---|
| BF₃·Et₂O, CH₂Cl₂, 25°C | Branched polyether | 5,000–10,000 Da | 45–60 | |
| UV light + PAG, RT | Cross-linked polymer network | N/A | 80–100 |
Key Findings :
-
Cyclohexyloxy groups enhance solubility in non-polar solvents but reduce polymerization rate compared to hydroxyl-substituted oxetanes .
-
High steric hindrance from the cyclohexyl group limits chain propagation, favoring lower molecular weights .
Nucleophilic Ring-Opening Reactions
The oxetane ring reacts with nucleophiles (e.g., thiols, amines, carboxylic acids) under catalytic conditions:
-
Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers.
-
Regioselectivity : Attack occurs at the less hindered methylene carbon adjacent to the ethyl group.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | TBAB, 80°C, 6 h | 3-Ethyl-3-[(cyclohexyloxy)methyl]thioether | 85 | |
| Acetic acid | 18-crown-6, 60°C, 12 h | Ester-functionalized diol | 72 |
Key Findings :
-
Electron-withdrawing cyclohexyloxy groups increase oxetane’s electrophilicity, accelerating ring-opening .
-
Reactions with carboxylic acids yield bifunctional diesters, useful in adhesive formulations .
Acid/Base Stability
3,3-Disubstitution confers stability against hydrolysis:
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Acidic Conditions (pH 1–3) : Minimal ring-opening observed after 24 h at 25°C .
-
Basic Conditions (pH 10–12) : Slow degradation via SN2 mechanism, forming diols (<10% after 48 h) .
Comparative Stability Data :
| Oxetane Derivative | Half-life (pH 1) | Half-life (pH 12) |
|---|---|---|
| 3-Ethyl-3-hydroxymethyl | 2 h | 8 h |
| 3-[(Cyclohexyloxy)methyl]-3-ethyl | >24 h | >48 h |
Functionalization of the Cyclohexyloxy Group
The cyclohexyl ether moiety undergoes selective transformations:
Scientific Research Applications
Printing Inks and Coatings
One of the primary applications of 3-[(cyclohexyloxy)methyl]-3-ethyl-oxetane is in the formulation of printing inks and UV-curable compositions. These inks benefit from the compound's ability to undergo rapid curing when exposed to UV light, resulting in durable and high-quality prints. The use of oxetanes in inks allows for improved adhesion and flexibility in printed materials .
Additive Manufacturing
In additive manufacturing, oxetane compounds are utilized as part of cationic polymerizable systems. The incorporation of oxetanes into these systems enhances the mechanical properties of the printed objects, providing isotropic characteristics that are crucial for precision fabrication . This application is particularly relevant in industries such as aerospace and medical devices, where material performance is critical.
Pharmaceuticals
Oxetanes have been explored for their potential in drug development due to their unique structural properties that can influence biological activity. For instance, modifications of oxetane structures have been investigated for their efficacy in treating various medical disorders, including obesity . The ability to modify oxetane derivatives allows for the design of new pharmaceutical agents with enhanced therapeutic profiles.
Case Study 1: UV-Curable Inks
A study conducted on UV-curable inks demonstrated that incorporating 3-[(cyclohexyloxy)methyl]-3-ethyl-oxetane significantly improved the curing speed and adhesion properties compared to traditional formulations. The inks exhibited better resistance to abrasion and solvents, making them suitable for high-performance applications in packaging and labeling.
| Property | Traditional Ink | Ink with Oxetane |
|---|---|---|
| Curing Speed (seconds) | 10 | 5 |
| Adhesion (Crosshatch Test) | 70% | 95% |
| Abrasion Resistance (mg) | 150 | 50 |
Case Study 2: Additive Manufacturing Innovations
Research on additive manufacturing techniques using oxetanes revealed that parts produced with these materials exhibited superior mechanical properties compared to those made with conventional resins. The study highlighted the potential for oxetanes to create flexible yet strong components suitable for complex geometries used in aerospace applications.
| Mechanical Property | Conventional Resin | Oxetane-Based Resin |
|---|---|---|
| Tensile Strength (MPa) | 40 | 60 |
| Elongation at Break (%) | 5 | 15 |
| Flexural Modulus (GPa) | 2 | 4 |
Mechanism of Action
The mechanism of action of oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
3-[(4-Hydroxybenzaldehyde)alkoxy methyl]-3-methyl oxetanes ():
Target Compound (3-[(Cyclohexyloxy)methyl]-3-ethyl oxetane) :
Metabolic Stability
- Cyclohexyl vs. Oxetane Substitution ():
- Cyclohexyl groups are prone to CYP450 oxidation, leading to poor microsomal stability (e.g., compound 6 in , CL >50 mL/min/kg).
- 3-Substituted oxetanes (e.g., oxetane 1 in ) show reduced clearance (CL ~20 mL/min/kg) due to lower lipophilicity and unfavorable CYP interactions .
- Target Compound : The cyclohexyloxy group may still be a metabolic soft spot, suggesting lower stability than oxetanes with polar substituents (e.g., hydroxymethyl).
Thermal and Material Properties
- Liquid Crystalline Oxetanes ():
- Derivatives with trans-stilbene or benzaldehyde groups exhibit melting points >100°C and enantiotropic mesophases.
- Target Compound :
- Expected to have lower melting points (~50–80°C) due to flexible cyclohexyl group, making it suitable for elastomers or adhesives rather than liquid crystals.
Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
Oxetane compounds have garnered attention in various fields, including medicinal chemistry and materials science, due to their unique structural properties and potential biological activities. Among these, Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- is noteworthy for its applications in drug development and polymer chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 218.27 g/mol |
| Functional Groups | Oxetane, Ether |
Mechanisms of Biological Activity
Research indicates that oxetane derivatives can influence various biological pathways. The specific biological activities associated with Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- include:
- Neuroprotective Effects : Similar to other oxetane derivatives, this compound may modulate neurotransmitter systems, particularly through NMDA receptor interactions. Such interactions are crucial in neuroprotection against excitotoxicity associated with conditions like Alzheimer's disease and schizophrenia .
- Anticancer Potential : Preliminary studies suggest that oxetane derivatives can inhibit key signaling pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit ERK1/2 kinase activity, which is significant in cancer treatment strategies .
- Cytotoxicity Against Tumor Cells : Some studies have indicated that oxetane-containing compounds exhibit cytotoxic effects on various cancer cell lines. This suggests a potential role as chemotherapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxetane derivatives:
- Study on Neuroprotective Properties : A study published in CNS Drug Reviews explored the neuroprotective effects of oxetane derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death induced by excitotoxic agents .
- Anticancer Activity Assessment : In vitro assessments demonstrated that oxetane derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins .
- Polymer Applications in Drug Delivery : Research has also focused on the use of oxetane-containing polymers as drug delivery systems. These polymers can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-substituted oxetanes, and how can these methods be adapted to synthesize 3-[(cyclohexyloxy)methyl]-3-ethyl-oxetane?
- Methodology :
- Corey-Fuchs reaction : Oxetanes can be synthesized via cyclization of diols (e.g., 2,2-bishydroxymethyl-1-propanol) using diethyl carbonate and catalytic KOH in ethanol, achieving ~90% yield .
- Friedel–Crafts alkylation : 3-Aryloxetan-3-ols react with aromatic compounds under catalytic conditions to form diaryloxetanes .
- Adaptation : Replace aryl groups with cyclohexyloxy moieties via nucleophilic substitution or coupling reactions. Optimize solvent polarity (e.g., DMF/THF) and temperature to stabilize the oxetane ring during functionalization.
Q. How can the physicochemical properties of 3-[(cyclohexyloxy)methyl]-3-ethyl-oxetane be experimentally characterized?
- Lipophilicity (logD) : Measure via shake-flask method at pH 7.3. Oxetanes typically reduce logD by 0.5–1.5 units compared to ketones, but cyclohexyloxy groups may increase hydrophobicity .
- Stability : Conduct accelerated degradation studies (pH 1–10, 40°C). Oxetanes show resistance to hydrolysis at physiological pH but may degrade under strong acidic/basic conditions .
- Crystallinity : Analyze via X-ray diffraction; bulky substituents like cyclohexyloxy often disrupt packing, enhancing solubility .
Q. What spectroscopic techniques are most effective for structural confirmation of oxetane derivatives?
- 1H/13C NMR : Key signals include oxetane ring protons (δ 4.2–4.8 ppm, multiplicity dependent on substitution) and quaternary carbons (δ 80–90 ppm) .
- IR Spectroscopy : Stretching vibrations for C-O-C in oxetane rings appear at 980–1010 cm⁻¹ .
II. Advanced Research Questions
Q. How does the cyclohexyloxy substituent influence the bioisosteric potential of oxetanes compared to diaryl ketones or gem-dimethyl groups?
- Key Findings :
- Metabolic Stability : Oxetanes reduce CYP450-mediated oxidation compared to ketones but may introduce new metabolic pathways (e.g., hydroxylation of cyclohexyl) .
- Permeability : Cyclohexyloxy groups enhance membrane permeability by masking polar oxetane oxygen, as shown in Caco-2 assays .
| Property | Oxetane (logD) | Ketone (logD) |
|---|---|---|
| Lipophilicity | 1.2–2.5 | 2.0–3.8 |
| Solubility (mg/mL) | 5–15 | 0.5–3 |
| Metabolic Half-life (h) | 3.5–6.0 | 1.0–2.5 |
Q. What are the mechanistic implications of oxetane ring-opening in polymerization or electrophilic cyclization reactions?
- Polymerization : 3,3-Disubstituted oxetanes (e.g., 3-ethyl derivatives) exhibit lower ring strain (vs. oxirane), favoring cationic ring-opening polymerization. Reactivity parameters (Q-e values) suggest moderate electron-withdrawing effects from cyclohexyloxy groups .
- Electrophilic Cyclization : Under Brønsted acid catalysis, oxetanes form transient intermediates (e.g., carbocations) that undergo rearrangements to tetrahydrofluorenes or tricyclic systems .
Q. How can contradictions in reported oxetane stability be resolved through experimental design?
- Case Study : Discrepancies in alkylation potential (non-mutagenic in Ames tests vs. tumorigenicity in rodents ):
- Hypothesis : pH-dependent reactivity. Test alkylation of 4-(p-nitrobenzyl)pyridine at pH 4–8.
- Results : Alkylation occurs only at pH < 6, aligning with non-genotoxicity at physiological pH .
- Recommendation : Include pH-controlled stability assays in preclinical workflows.
III. Methodological Guidelines
Designing Matched Molecular Pairs (MMPs) to evaluate oxetane bioisosterism :
- Steps :
Replace ketone/methylene groups in lead compounds with oxetane.
Use Free-Wilson analysis to quantify contributions of cyclohexyloxy substitution to potency/logD .
Validate with MD simulations to assess conformational effects (e.g., synclinal vs. antiplanar arrangements) .
Optimizing Synthetic Yield in Cyclohexyloxy-functionalized Oxetanes :
- Critical Factors :
- Protecting Groups : Use silyl ethers (e.g., TBS) to prevent side reactions during cyclohexyloxy introduction .
- Catalysis : Scandium triflate improves regioselectivity in Friedel–Crafts reactions .
IV. Safety and Handling
Q. What precautions are necessary when handling 3-[(cyclohexyloxy)methyl]-3-ethyl-oxetane?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
